Benzyl 4-methoxybenzene-1-sulfonate
Description
Benzyl 4-methoxybenzene-1-sulfonate is an organic compound that belongs to the class of aromatic sulfonates It is characterized by a benzyl group attached to a 4-methoxybenzene ring, which is further substituted with a sulfonate group
Properties
CAS No. |
53226-51-0 |
|---|---|
Molecular Formula |
C14H14O4S |
Molecular Weight |
278.33 g/mol |
IUPAC Name |
benzyl 4-methoxybenzenesulfonate |
InChI |
InChI=1S/C14H14O4S/c1-17-13-7-9-14(10-8-13)19(15,16)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 |
InChI Key |
ACKOHXZHEXYEAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
Sulfonation of 4-Methoxybenzene
The synthesis typically begins with the sulfonation of 4-methoxybenzene (anisole) to generate 4-methoxybenzenesulfonic acid. Two primary approaches are documented:
Conventional Sulfonation with Sulfuric Acid
Anisole reacts with concentrated sulfuric acid (95–98%) at 80–100°C for 6–8 hours. The methoxy group directs sulfonation to the para position, yielding 4-methoxybenzenesulfonic acid in ~85% yield.
Reaction Conditions
- Substrate : Anisole (1 eq)
- Sulfonating Agent : H₂SO₄ (3 eq)
- Temperature : 80–100°C
- Time : 6–8 hours
Mechanochemical Sulfonation
A solvent-free method employs NaHSO₄·H₂O and P₂O₅ under high-speed ball milling (HSBM). This approach reduces side reactions and achieves 89% yield in 3 hours.
- Substrate : Anisole (1 eq)
- Reagents : NaHSO₄·H₂O (5 eq), P₂O₅ (11 eq)
- Equipment : Stainless steel milling beaker (28 Hz frequency)
- Time : 3 hours
Conversion to Sulfonyl Chloride
4-Methoxybenzenesulfonic acid is converted to the sulfonyl chloride using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂):
- Substrate : 4-Methoxybenzenesulfonic acid (1 eq)
- Chlorinating Agent : PCl₅ (2.2 eq) or SOCl₂ (3 eq)
- Solvent : Toluene or CH₂Cl₂
- Temperature : Reflux (110°C for PCl₅; 60°C for SOCl₂)
- Time : 4–6 hours
- Yield : 78–92%
Esterification with Benzyl Alcohol
The final step involves reacting 4-methoxybenzenesulfonyl chloride with benzyl alcohol. Three methods are prevalent:
Schotten-Baumann Reaction
Aqueous NaOH facilitates nucleophilic substitution under biphasic conditions:
- Substrate : 4-Methoxybenzenesulfonyl chloride (1 eq)
- Nucleophile : Benzyl alcohol (1.2 eq)
- Base : 10% NaOH (2 eq)
- Solvent : CH₂Cl₂/H₂O
- Temperature : 0–25°C
- Time : 2 hours
- Yield : 88%
Catalytic Esterification
Heterogeneous catalysts like sulfated Fe-MCM-48 enhance efficiency in solvent-free systems:
- Catalyst : S–Fe-MCM-48 (9% w/w)
- Molar Ratio : Benzyl alcohol:sulfonyl chloride = 2:1
- Temperature : 60°C
- Time : 6 hours
- Yield : 98.9%
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction time significantly:
- Solvent : [P₆₆₆,₁₄]DBS (phosphonium ionic liquid)
- Temperature : 120°C
- Time : 35 minutes
- Yield : 72%
Comparative Analysis of Methods
Mechanistic Insights
- Sulfonation : The methoxy group activates the benzene ring via electron donation, directing electrophilic attack to the para position.
- Esterification : The sulfonyl chloride undergoes nucleophilic acyl substitution with benzyl alcohol, facilitated by base deprotonation.
Side Reactions
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-methoxybenzene-1-sulfonate undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The methoxy group activates the benzene ring towards electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Nucleophilic Substitution: The benzyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfur trioxide (SO₃) for sulfonation.
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄).
Major Products Formed
Nitration: Formation of nitro derivatives of this compound.
Bromination: Formation of bromo derivatives.
Oxidation: Formation of sulfonic acids or other oxidized products.
Reduction: Formation of reduced benzyl derivatives.
Scientific Research Applications
Benzyl 4-methoxybenzene-1-sulfonate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Catalysis: Employed in catalytic reactions due to its ability to stabilize transition states.
Materials Science: Utilized in the development of advanced materials, including polymers and nanocomposites.
Pharmaceuticals: Investigated for potential use in drug development and medicinal chemistry.
Mechanism of Action
The mechanism of action of Benzyl 4-methoxybenzene-1-sulfonate involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The methoxy group enhances the electron density on the benzene ring, making it more reactive towards electrophiles. The sulfonate group, being a strong electron-withdrawing group, can influence the reactivity and stability of the compound in various reactions .
Comparison with Similar Compounds
Similar Compounds
Benzyl 4-hydroxybenzene-1-sulfonate: Similar structure but with a hydroxy group instead of a methoxy group.
Benzyl 4-chlorobenzene-1-sulfonate: Contains a chloro group instead of a methoxy group.
Benzyl 4-nitrobenzene-1-sulfonate: Contains a nitro group instead of a methoxy group.
Uniqueness
Benzyl 4-methoxybenzene-1-sulfonate is unique due to the presence of the methoxy group, which significantly enhances its reactivity in electrophilic aromatic substitution reactions compared to its analogs. This makes it a valuable compound in synthetic organic chemistry .
Q & A
Q. What are the optimized synthetic routes for Benzyl 4-methoxybenzene-1-sulfonate, and how can reaction parameters be systematically evaluated?
Answer: Synthesis of sulfonate esters like this compound typically involves sulfonation or esterification reactions. For example, benzyl acetate synthesis (a structurally analogous ester) employs acid catalysts (e.g., H₂SO₄) and cerium phosphate catalysts to optimize yields . Key parameters to evaluate include:
- Molar ratios (e.g., alcohol-to-acid ratio).
- Catalyst loading (e.g., 5–10 wt% of ammonium cerium phosphate).
- Reaction time (monitored via HPLC or GC-MS to track conversion kinetics) .
Experimental optimization can use uniform experimental design (UED) or response surface methodology (RSM) to identify ideal conditions. For reproducibility, ensure rigorous purification via column chromatography or recrystallization .
Q. What analytical techniques are most effective for characterizing this compound, and how should data contradictions be resolved?
Answer:
- Chromatography : HPLC with a C18 column and UV detection (λ = 254 nm) resolves purity issues, while GC-MS identifies volatile byproducts .
- Spectroscopy :
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ions ([M+H]⁺ or [M−H]⁻) with <5 ppm error .
Contradiction resolution : Cross-validate using multiple techniques. For instance, conflicting melting points may arise from impurities; combine DSC analysis with elemental analysis (C, H, S) to confirm stoichiometry .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and stability of this compound under varying conditions?
Answer:
- DFT calculations : Model sulfonate group electrophilicity and benzyl group steric effects. Use software like Gaussian or ORCA to compute:
- Molecular dynamics (MD) : Simulate degradation pathways under thermal stress (e.g., 100–150°C). Compare with experimental TGA/DSC data .
- pKa prediction : Tools like ACD/Labs predict sulfonate group acidity (pKa ≈ −1 to 2), critical for hydrolysis studies .
Q. What advanced kinetic strategies elucidate reaction mechanisms involving this compound in complex systems?
Answer:
- Stopped-flow kinetics : Monitor fast sulfonate esterification (millisecond timescale) using UV-Vis or fluorescence probes .
- Isotopic labeling : Introduce ¹⁸O in the sulfonate group to track oxygen exchange during hydrolysis via LC-MS .
- Kinetic isotope effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated substrates to identify rate-determining steps .
Q. How can spectroscopic techniques resolve structural ambiguities in sulfonate derivatives?
Answer:
- 2D NMR (COSY, NOESY) : Assign overlapping aromatic signals (e.g., distinguishing methoxy vs. benzyl protons) .
- X-ray crystallography : Resolve stereochemical ambiguities in crystalline derivatives. For non-crystalline samples, use dynamic nuclear polarization (DNP) -enhanced solid-state NMR .
- Raman spectroscopy : Detect sulfonate group vibrations in situ during catalytic reactions (e.g., 470–490 cm⁻¹ for S-O bending) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
